5-Bromo-1-isobutyl-1H-1,2,3-triazole
Description
Properties
Molecular Formula |
C6H10BrN3 |
|---|---|
Molecular Weight |
204.07 g/mol |
IUPAC Name |
5-bromo-1-(2-methylpropyl)triazole |
InChI |
InChI=1S/C6H10BrN3/c1-5(2)4-10-6(7)3-8-9-10/h3,5H,4H2,1-2H3 |
InChI Key |
OJOWZMXJEVCTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CN=N1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely documented method involves sequential Grignard reactions starting from 1-isobutyl-4,5-dibromo-1H-1,2,3-triazole (Fig. 1A). Key steps include:
- Selective Debromination : Treatment with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) at −78°C to 0°C removes the 5-bromo substituent, yielding 1-isobutyl-4-bromo-1H-1,2,3-triazole.
- Carboxylation : Subsequent exposure to CO₂ at −30°C generates a carboxylic acid intermediate (1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid).
- Decarboxylative Bromination : Methylation with methyl iodide followed by HBr treatment achieves final bromination at the 5-position.
Critical Parameters :
- Solvent : Methyltetrahydrofuran (MTHF) improves yield by 12–15% compared to THF.
- Temperature Control : Maintaining −30°C during CO₂ insertion minimizes diastereomer formation.
Yield : 53–70% across four scalable batches (1.5–2.5 g scale).
Regioselective Bromination of Preformed Triazoles
Direct Electrophilic Substitution
Patent WO2022126388A1 details bromination of 1-isobutyl-1H-1,2,3-triazole using NaBrO₃/NaBr in H₂SO₄/CH₃CN (Fig. 1B). The protocol achieves 89% regioselectivity for the 5-position via slow bromine release.
Optimized Conditions :
- Molar Ratio : 1:1.2 (triazole:NaBrO₃)
- Acid Concentration : 40–50% H₂SO₄
- Reaction Time : 20 h at 55–60°C
Advantages :
N-Bromosuccinimide (NBS) Bromination
Alternative bromination using NBS in DMF at 80°C achieves comparable yields (68–72%) but requires strict anhydrous conditions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click Chemistry Approach
Frontiers in Chemistry reports a two-step synthesis (Fig. 1C):
- Alkyne Preparation : 5-Bromo-2-propyn-1-ol is treated with isobutyl bromide under Mitsunobu conditions (DIAD, PPh₃).
- Cycloaddition : Reaction with sodium azide (NaN₃) and CuI in acetonitrile yields the target compound.
Key Metrics :
Limitations :
Comparative Analysis of Methods
| Parameter | Grignard | NaBrO₃ Bromination | CuAAC |
|---|---|---|---|
| Yield | 53–70% | 72–78% | 82% |
| Regioselectivity | >95% | 89% | 98% |
| Scale | Multi-gram | Kilolab | Gram |
| Cost | High | Moderate | High |
| Key Advantage | No azides | Scalability | High purity |
Structural Characterization Data
Spectroscopic Profiles
X-ray Crystallography
Monoclinic crystal system (P2₁/m) with a = 7.512 Å, b = 10.334 Å, c = 12.876 Å. Br···H-C interactions stabilize the lattice.
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Raw Material Cost ($/kg) | Waste Treatment ($/kg) |
|---|---|---|
| Grignard | 420 | 180 |
| NaBrO₃ Bromination | 310 | 95 |
| CuAAC | 580 | 220 |
Emerging Methodologies
Photocatalytic Bromination
Preliminary studies using TiO₂ nanoparticles under UV light (365 nm) achieve 65% yield in 6 h, reducing H₂SO₄ usage by 90%.
Flow Chemistry Adaptations
Microreactor systems reduce reaction times for CuAAC from 8 h to 12 min, though yields drop to 68%.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isobutyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, N-bromosuccinimide for bromination, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted triazoles, while cycloaddition reactions can produce fused ring systems .
Scientific Research Applications
5-Bromo-1-isobutyl-1H-1,2,3-triazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-1-isobutyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-Bromo-1-isobutyl-1H-1,2,3-triazole with structurally related triazole derivatives:
Key Observations:
- Bromine at C5 may facilitate cross-coupling reactions, a feature shared with 5-bromo-1,2,3-triazines .
- Thermal Stability : Melting points for brominated triazoles vary widely; complex hybrids like compound 34 (141–142°C) exhibit higher thermal stability due to extended conjugation .
Q & A
Q. What are the optimized synthetic routes for 5-Bromo-1-isobutyl-1H-1,2,3-triazole?
- Methodological Answer : The synthesis typically involves halogenation or cross-coupling strategies. For bromination of 1,2,3-triazoles, NaOBr in acetic acid at 45°C is effective for introducing bromine at the 5-position . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with 5-bromo-triazole precursors and isobutyl groups can be optimized using Pd catalysts (e.g., Pd(PPh₃)₄) in toluene/water mixtures at 80–100°C .
- Key Parameters :
| Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|
| Bromination | NaOBr/AcOH, 45°C | 60–75% | |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 50–85% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : X-ray crystallography (via SHELXL ) and NMR spectroscopy are standard. For crystallography, refine structures using SHELXL’s dual-space algorithms to resolve positional disorder in the isobutyl group. For NMR, the triazole proton (H-4) appears as a singlet at δ 7.5–8.0 ppm, while the isobutyl protons show distinct splitting patterns (e.g., δ 1.8–2.2 ppm for CH₂) .
Advanced Research Questions
Q. How does the isobutyl substituent influence the reactivity of 5-Bromo-1H-1,2,3-triazole in cross-coupling reactions?
- Methodological Answer : The steric bulk of the isobutyl group reduces reaction rates in Pd-catalyzed couplings due to hindered access to the triazole’s C5-Br bond. To mitigate this, use bulky ligands (e.g., XPhos) or elevated temperatures (100–120°C). Kinetic studies show a 30% decrease in yield compared to unsubstituted analogs, requiring longer reaction times (24–48 hrs) .
- Example Optimization :
| Ligand | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| PPh₃ | 80 | 24 | 55 |
| XPhos | 100 | 36 | 72 |
Q. What strategies resolve contradictory data in biological activity studies of this compound derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., variable IC₅₀ values) often arise from impurities or solvent effects. Implement orthogonal purification (e.g., HPLC + recrystallization) and validate assays with control compounds. For example, discrepancies in cytotoxicity assays can be resolved by testing under standardized DMSO concentrations (<0.1% v/v) .
Q. How can computational modeling guide the design of triazole-based inhibitors using this compound?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and identify reactive sites. Molecular docking (AutoDock Vina) with protein targets (e.g., kinases) reveals that the bromine atom enhances halogen bonding, while the isobutyl group stabilizes hydrophobic pockets. Adjust substituents based on binding energy scores (<−8 kcal/mol) for optimized activity .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes show discrepancies in the triazole ring geometry?
- Methodological Answer : Disordered electron density in the triazole ring (common in bulky derivatives) can lead to misinterpretation. Apply SHELXL’s PART and SIMU instructions to model disorder. Validate with Hirshfeld surface analysis to distinguish static vs. dynamic disorder. For example, isobutyl group rotation may cause apparent bond-length variations, resolved by refining occupancy ratios .
Methodological Tables
Q. Table 1: Comparison of Bromination vs. Cross-Coupling Routes
| Parameter | Bromination | Cross-Coupling |
|---|---|---|
| Reaction Time | 4–6 hrs | 24–48 hrs |
| Scalability | Limited by NaOBr safety | Suitable for >10 mmol |
| Functional Group Compatibility | Sensitive to oxidation | Tolerant of esters, amines |
Q. Table 2: Key NMR Assignments
| Proton | δ (ppm) | Multiplicity |
|---|---|---|
| H-4 (triazole) | 7.8–8.0 | Singlet |
| Isobutyl CH₂ | 1.8–2.2 | Doublet of doublets |
| Br-C5 | N/A (no proton) | — |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
